N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)cinnamamide
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Overview
Description
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)cinnamamide is a compound that features a thiazole ring, a piperidine ring, and a cinnamamide moiety The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, which contributes to its aromaticity and reactivity The piperidine ring is a six-membered heterocyclic amine, and the cinnamamide moiety consists of a cinnamic acid derivative linked to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)cinnamamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Coupling Reactions: The thiazole and piperidine rings are then coupled through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the thiazole carbon.
Formation of the Cinnamamide Moiety: The cinnamamide moiety is introduced through an amide coupling reaction between cinnamic acid and the amine group of the piperidine-thiazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions for each step to maximize yield and purity. This could include the use of high-pressure hydrogenation for the piperidine ring formation and the use of automated synthesis equipment for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)cinnamamide can undergo various types of chemical reactions:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions at the carbon adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thiazole derivatives with various substituents.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as an anti-inflammatory or antimicrobial agent due to the presence of the thiazole and piperidine rings.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors.
Materials Science: The compound’s unique structure can be utilized in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)cinnamamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors through hydrogen bonding and π-π interactions. The piperidine ring can enhance the compound’s binding affinity and selectivity. The cinnamamide moiety can contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also contain thiazole and piperidine rings and have shown anti-inflammatory activity.
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir contain thiazole rings and exhibit antimicrobial and antiviral activities.
Uniqueness
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)cinnamamide is unique due to the combination of the thiazole, piperidine, and cinnamamide moieties, which can provide a distinct set of chemical and biological properties. This combination can result in enhanced stability, bioavailability, and specificity for certain biological targets.
Properties
IUPAC Name |
(E)-3-phenyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c22-17(9-8-15-5-2-1-3-6-15)20-13-16-7-4-11-21(14-16)18-19-10-12-23-18/h1-3,5-6,8-10,12,16H,4,7,11,13-14H2,(H,20,22)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDORZKCVWYSPB-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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